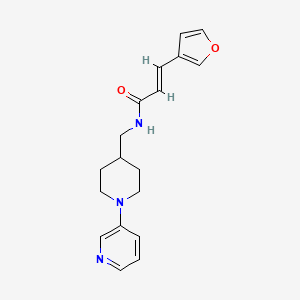

(E)-3-(furan-3-yl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(furan-3-yl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c22-18(4-3-16-7-11-23-14-16)20-12-15-5-9-21(10-6-15)17-2-1-8-19-13-17/h1-4,7-8,11,13-15H,5-6,9-10,12H2,(H,20,22)/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTAJXNHFBHBPG-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=COC=C2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=COC=C2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(furan-3-yl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acrylamide is a synthetic compound with potential biological activity, particularly in pharmacology. This article discusses its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 375.4 g/mol. The compound features a furan ring and a piperidine moiety, which are known to influence its biological activity.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine and piperidine have been reported to possess antibacterial and antifungal activities. These compounds often demonstrate effective inhibition against various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (mg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.0039 | Staphylococcus aureus |

| Compound B | 0.025 | Escherichia coli |

| Compound C | 0.050 | Candida albicans |

The mechanism by which this compound exhibits its biological activity is likely related to its ability to interact with specific biological targets within microbial cells. Similar compounds have been shown to disrupt cell wall synthesis or inhibit essential metabolic pathways.

Case Studies

- Study on Antibacterial Properties : In vitro tests were conducted to evaluate the antibacterial activity of this compound against S. aureus and E. coli. The results indicated that the compound exhibited significant growth inhibition, suggesting potential for therapeutic applications in treating bacterial infections.

- Fungal Inhibition Studies : The compound was also tested for antifungal properties against various strains of fungi, including C. albicans. The findings revealed a moderate inhibitory effect, with MIC values indicating potential effectiveness as an antifungal agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for synthesizing (E)-3-(furan-3-yl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acrylamide?

- Methodology : The compound is synthesized via multi-step reactions, typically involving:

- Step 1 : Coupling of furan-3-yl acrylamide with a piperidine derivative (e.g., 1-(pyridin-3-yl)piperidin-4-ylmethanamine) using a base (e.g., triethylamine) in dichloromethane at 0–25°C .

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

- Key controls : Reaction progress monitored by TLC; final structure confirmed via / NMR and HRMS .

Q. Which characterization techniques are essential to confirm molecular structure and purity?

- Primary methods :

- NMR spectroscopy : and NMR to verify acrylamide geometry (E-configuration) and substituent positions .

- Mass spectrometry (HRMS) : To validate molecular weight and fragmentation patterns .

- X-ray crystallography : For unambiguous structural determination (if single crystals are obtained) .

- Purity assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. What biological targets are hypothesized for this compound?

- Potential targets : Kinases, GPCRs, or enzymes (e.g., cytochrome P450) due to its acrylamide moiety and heterocyclic motifs .

- Supporting evidence : Analogous compounds with furan/piperidine scaffolds show antimicrobial, anticancer, or anti-inflammatory activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereochemical purity?

- Variables to test :

- Solvent polarity : Dichloromethane vs. THF for coupling efficiency .

- Catalysts : Use of DMAP or HOBt to reduce side reactions .

- Temperature : Lower temperatures (0–5°C) to minimize isomerization .

- Analytical tools : NMR coupling constants (J = 12–16 Hz for E-isomer) and NOESY to confirm stereochemistry .

Q. How to resolve spectral ambiguities in complex regions of NMR spectra?

- Strategies :

- 2D NMR : HSQC and HMBC to assign overlapping proton/carbon signals .

- Isotopic labeling : -labeling for piperidine nitrogen environment analysis .

- Computational modeling : DFT calculations to predict chemical shifts and compare with experimental data .

Q. How to design assays for evaluating target selectivity against related isoforms?

- Approaches :

- Competitive binding assays : Use fluorescent probes (e.g., ATP analogs for kinases) with recombinant protein isoforms .

- Mutagenesis studies : Introduce T790M-like mutations (common in kinase resistance) to assess selectivity .

- Molecular docking : AutoDock Vina or Schrödinger to predict binding poses against wild-type vs. mutant targets .

Q. How to analyze conflicting bioactivity data across studies?

- Critical factors :

- Purity : Confirm via HPLC; impurities >1% may skew results .

- Assay conditions : Compare buffer pH, ion concentrations, and cell lines used .

- Statistical validation : Apply ANOVA or Mann-Whitney U tests to assess reproducibility .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.